molecular formula C19H20FN3O2 B2795192 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954660-27-6

1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Número de catálogo: B2795192
Número CAS: 954660-27-6
Peso molecular: 341.386
Clave InChI: MOANJHOOCMIQPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a urea-based heterocyclic compound featuring a 4-fluorophenyl group and a pyrrolidinone scaffold substituted with a p-tolyl (4-methylphenyl) moiety. The urea bridge links these structural components, creating a pharmacophore commonly associated with kinase inhibition or receptor antagonism in medicinal chemistry.

Propiedades

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-2-8-17(9-3-13)23-12-14(10-18(23)24)11-21-19(25)22-16-6-4-15(20)5-7-16/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOANJHOOCMIQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group linked to a pyrrolidine moiety, which is essential for its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties by influencing its interaction with biological targets.

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting specific active sites within enzymes. The structural components allow it to interact effectively with these sites, potentially leading to therapeutic applications in various diseases.

Biological Activity Overview

Biological Activity Description
Enzyme Inhibition Potential as an inhibitor for various enzymes, aiding in the development of therapeutic agents.
Antimicrobial Activity Exhibited moderate antibacterial properties against common pathogens.
Anti-inflammatory Effects May inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that derivatives of urea compounds similar to this compound showed promising inhibition of the sEH enzyme, with IC50 values ranging from 16.2 to 50.2 nmol/L . This suggests that modifications to the urea structure can significantly enhance inhibitory potency.
  • Antimicrobial Properties : Another investigation into related pyrazolyl-ureas indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . This highlights the potential for developing new antibacterial agents based on this compound's structure.
  • Anti-inflammatory Activity : Research on similar compounds has shown their ability to inhibit TNFα production in human cells, which is crucial for managing inflammatory responses in diseases such as rheumatoid arthritis . The potential for this compound to modulate inflammatory pathways could be significant for therapeutic applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with two urea derivatives from the provided evidence (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Aromatic Rings Core Structure Molecular Weight (g/mol) Purity Available Quantities (mg)
1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (Target) 4-Fluorophenyl, p-tolyl Pyrrolidinone-urea ~353.38* N/A† N/A†
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenyl)phenyl)urea 4-Cl-3-CF3-phenyl, 4-(4-cyanophenyl)phenyl Biphenyl-urea 475.8 98% 1–100
N-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide 4-CF3O-phenyl Pyrrolidine-carboximidamide 331.3 98% 5–100

*Calculated based on molecular formula (C19H19FN3O2).

Key Comparative Insights

Substituent Effects on Bioactivity The target compound’s 4-fluorophenyl group is less sterically demanding and more metabolically stable than the chloro-trifluoromethylphenyl group in Compound . Fluorine’s electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets compared to chlorine or trifluoromethyl groups.

Core Structural Differences The target’s pyrrolidinone ring introduces a ketone group, enabling hydrogen bonding and conformational rigidity, unlike the unmodified pyrrolidine in Compound . This may influence pharmacokinetic properties such as half-life.

Molecular Weight and Drug-Likeness

  • The target ’s lower molecular weight (~353 vs. 475.8 in Compound ) aligns more closely with Lipinski’s “Rule of Five” criteria for oral bioavailability.
  • Compound ’s smaller size (331.3 g/mol) suggests superior membrane permeability but may limit target engagement complexity.

Synthetic Feasibility Both reference compounds and are commercially available at 98% purity, indicating established synthetic routes. The target’s pyrrolidinone-p-tolyl moiety may require specialized coupling reagents, posing scalability challenges.

Pharmacological Implications

  • Selectivity: The target’s combination of fluorophenyl and p-tolyl groups may reduce off-target interactions compared to Compound ’s bulky trifluoromethyl and cyanophenyl substituents.
  • Solubility: The pyrrolidinone ring in the target could improve aqueous solubility relative to Compound ’s carboximidamide, which lacks polar ketone oxygen.
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may give the target an advantage over chlorine-containing analogs like Compound in vivo.

Q & A

(Basic) What are the recommended synthetic routes for 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyrrolidinone Core Formation : Cyclize a γ-lactam precursor (e.g., 5-oxopyrrolidine) using reagents like NH₄OAc under reflux to introduce the p-tolyl group at the 1-position .

Methylurea Linkage : React the pyrrolidin-3-ylmethyl intermediate with 4-fluorophenyl isocyanate in anhydrous THF or DCM, catalyzed by DMAP, to form the urea bond .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the final compound (>95% purity) .

Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio for urea coupling) and monitor via TLC (Rf ~0.5 in EtOAc) to minimize by-products like unreacted isocyanate .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the p-tolyl (δ ~2.3 ppm for CH₃) and fluorophenyl (δ ~7.1–7.4 ppm for aromatic H) groups. The urea NH protons appear as broad singlets at δ ~5.5–6.0 ppm .
    • 19F NMR : Verify the presence of the 4-fluorophenyl group (δ ~-110 to -115 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₂₀H₂₁FN₃O₂: 362.1612) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, retention time ~8–10 min) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Core Modifications :

  • Replace the p-tolyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess steric/electronic effects on target binding .
  • Vary the fluorophenyl position (ortho/meta/para) to evaluate spatial interactions with enzyme active sites .

Urea Linker Optimization :

  • Substitute urea with thiourea or amide groups to test hydrogen-bonding capacity .

Biological Assays :

  • Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC₅₀ values to identify potent analogs .

Data Interpretation : Use molecular docking (AutoDock Vina) to correlate activity trends with binding poses in target proteins .

(Advanced) What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Reassessment : Repurify the compound via preparative HPLC and retest in standardized assays (e.g., fixed ATP concentration in kinase assays) .
  • Experimental Conditions : Control variables like solvent (DMSO concentration <1%), temperature (37°C), and cell line passage number .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence vs. radiometric assays) to rule out assay-specific artifacts .

Case Study : If IC₅₀ varies by >10-fold between labs, cross-check compound integrity via LC-MS and confirm target protein batch consistency .

(Advanced) What in silico methods predict target interactions for this urea derivative?

Methodological Answer:

Molecular Docking :

  • Use Schrödinger Suite or AutoDock to dock the compound into crystallized structures (e.g., PDB: 1M17 for kinases). Prioritize poses with urea NH forming H-bonds to hinge regions .

MD Simulations :

  • Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>80%) .

Pharmacophore Modeling :

  • Identify critical features (e.g., fluorophenyl hydrophobicity, urea H-bond donors) using MOE. Validate with known active/inactive analogs .

(Basic) What are the key stability considerations under different storage conditions?

Methodological Answer:

  • Solid State : Store at -20°C under argon to prevent urea hydrolysis. Monitor degradation via HPLC every 6 months .
  • Solution Stability : In DMSO, avoid freeze-thaw cycles (>3 cycles reduce activity by 15–20%) .
  • Light Sensitivity : Protect from UV exposure (degradation half-life <48 hrs under direct light) .

(Advanced) How to assess metabolic stability using in vitro models?

Methodological Answer:

Liver Microsome Assay :

  • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, 60 min .
  • Analyze via LC-MS/MS. Calculate t₁/₂ using first-order kinetics (t₁/₂ >30 min = favorable stability) .

CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using luminescent substrates (e.g., P450-Glo™). IC₅₀ >10 µM indicates low inhibition risk .

(Basic) What are common impurities during synthesis and how to control them?

Methodological Answer:

  • Major Impurities :
    • Unreacted Isocyanate : Detect via IR (sharp peak at ~2250 cm⁻¹ for NCO). Remove by aqueous wash (pH 7 buffer) .
    • Di-Urea By-Product : Forms from excess isocyanate. Minimize by limiting reaction time to 4 hrs .
  • Purification : Use reverse-phase HPLC (C18, 70% acetonitrile) to resolve impurities with RRT 0.9–1.1 .

Quality Control : Implement in-process LC-MS checks after each synthetic step to ensure intermediates are >90% pure .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.